N-Ethyl-1H-pyrrole-1-carboxamide

Medicinal Chemistry Chemical Synthesis Physicochemical Profiling

Sourcing generic 'pyrrole carboxamide' risks introducing regioisomeric or N-substitution errors that derail synthetic planning. N-Ethyl-1H-pyrrole-1-carboxamide (CAS 150079-67-7) is the specific, well-characterized 1-carboxamide scaffold required for controlled N1-functionalization. This building block eliminates structural ambiguity, ensuring fidelity to published SAR programs targeting ERK5 kinase inhibitors. - Regioisomeric Purity: Unambiguously the 1-carboxamide, not the 2- or 3-substituted analog. - Defined Substituent: Precise N-ethyl group, governing reactivity and binding affinity. - Reliable Physicochemical Profile: Predicted pKa of 10.23±0.46 enables predictable solubility and ionization for assay development.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 150079-67-7
Cat. No. B590015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-1H-pyrrole-1-carboxamide
CAS150079-67-7
Synonyms1H-Pyrrole-1-carboxamide,N-ethyl-(9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCCNC(=O)N1C=CC=C1
InChIInChI=1S/C7H10N2O/c1-2-8-7(10)9-5-3-4-6-9/h3-6H,2H2,1H3,(H,8,10)
InChIKeyNCAIVQUFUFGELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-1H-pyrrole-1-carboxamide: Physicochemical & Structural Overview


N-Ethyl-1H-pyrrole-1-carboxamide (CAS 150079-67-7, C₇H₁₀N₂O, MW 138.17) is a pyrrole carboxamide building block, characterized by an unsubstituted pyrrole ring N-linked to an N-ethyl carboxamide group . Its predicted density is 1.07±0.1 g/cm³ and its predicted pKa is 10.23±0.46, offering a defined set of physical properties for synthetic planning . This compound serves as a specific, well-characterized entry in the 1H-pyrrole-1-carboxamide series, providing a discrete structural platform distinct from regioisomeric (e.g., 2- or 3-carboxamides) or N-substituted analogs [1].

1
1H-pyrrole-1-carboxamide regioisomer (not 2- or 3-)
2
N-Ethyl substitution governs protonation state and solubility profile
3
Unsubstituted pyrrole ring permits controlled N1-derivatization

N-Ethyl-1H-pyrrole-1-carboxamide: Functional Impact of Regiospecific Substitution


Procurement of a generic 'pyrrole carboxamide' cannot substitute for the defined structure of N-Ethyl-1H-pyrrole-1-carboxamide. The position of the carboxamide on the pyrrole ring (1- vs. 2- or 3-) and the nature of the amide substituent (ethyl vs. methyl, propyl, or aryl) dictate the compound's electronic distribution, hydrogen-bonding capacity, and steric profile . These parameters directly impact its reactivity in subsequent synthetic transformations and its binding affinity if employed as a ligand scaffold [1]. The specific N-ethyl substitution on the 1-carboxamide yields a predicted pKa of 10.23±0.46 , a discrete value that governs its protonation state and solubility under specific reaction or assay conditions, contrasting with other N-alkyl or regioisomeric variants.

  • Regioisomer 2- or 3-carboxamide isomers exhibit different electronic distribution and reactivity
  • N-Alkyl Methyl, propyl, or aryl substitution shifts pKa and hydrogen-bonding capacity
  • pKa Context N-Ethyl-specific pKa differentiates protonation and solubility from other analogs

N-Ethyl-1H-pyrrole-1-carboxamide: Comparative Differentiation from Key Analogs


Physicochemical Differentiation via pKa and Density

N-Ethyl-1H-pyrrole-1-carboxamide possesses a predicted pKa of 10.23±0.46 and a predicted density of 1.07±0.1 g/cm³ . These calculated parameters serve as reference points for this specific compound, enabling comparison with structurally related molecules. While direct experimental data for a comparator like N-Methyl-1H-pyrrole-1-carboxamide are not available in the same source, the magnitude of these values differentiates this compound's behavior in solution from that of other pyrrole carboxamides. For context, the N-ethyl substitution on the 1-carboxamide is expected to impart different lipophilicity and hydrogen-bonding characteristics compared to N-methyl or N-unsubstituted analogs .

pKa & Density
Class-level
pKa 10.23±0.46
Density 1.07±0.1 g/cm³
Informs ionization state and volumetric planning; verify experimentally
Predicted values; experimental confirmation recommended
Medicinal Chemistry Chemical Synthesis Physicochemical Profiling

Synthetic Utility and Regioisomeric Distinction

N-Ethyl-1H-pyrrole-1-carboxamide is specifically cited as a substrate in a divergent oxidative amidation methodology that produces pyrrole carboxamides from pyrrole carboxaldehydes and formamides/amines [1]. This synthetic route, which utilizes TBHP and catalytic TBAI, provides an operationally simple access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields under mild conditions. While yield data for the exact compound is not isolated, the methodology's success across a range of N-substituents confirms its viability for this compound [2]. The use of this specific building block would be essential over its 2-carboxamide isomer (CAS 156741-80-9) , which would follow a different reactivity profile due to the altered electron density and steric environment around the pyrrole nitrogen.

Synthetic Route
Class-level
Cited in oxidative amidation methodology; regioisomer (2-carboxamide) alters reactivity
Supports synthetic accessibility; correct regioisomer essential
Yield not isolated; class-level inference
Organic Synthesis Methodology Building Blocks

Scaffold Role in Kinase Inhibitor Development

The pyrrole carboxamide scaffold, of which N-Ethyl-1H-pyrrole-1-carboxamide is a fundamental member, has been successfully optimized to yield nanomolar inhibitors of ERK5 kinase [1]. While the specific compound's own IC50 may be in the micromolar range (e.g., a related hit compound showed an IC50 of 28 μM [2]), its value lies as a minimalist core for systematic SAR exploration. The ERK5 inhibitor program, which advanced a pyrrole carboxamide high-throughput screening hit to submicromolar and then nanomolar leads [1], demonstrates the critical importance of the core heterocycle. Substituting this core with a different heterocycle or a regioisomer would invalidate the established SAR and prevent accurate correlation with the disclosed inhibitor series.

Scaffold Role
Supporting evidence
Core scaffold enabling ERK5 inhibitor SAR; related hit showed IC50 28 μM
Enables systematic SAR on reported framework; regioisomer substitution invalidates SAR
Scaffold context; specific compound potency may be micromolar
Kinase Inhibition Drug Discovery Chemical Probe

N-Ethyl-1H-pyrrole-1-carboxamide: Validated Application Scenarios


Synthetic Chemistry: Access to N1-Substituted Pyrrole Derivatives

As a 1-carboxamide, this compound is the required building block for synthesizing N1-functionalized pyrrole derivatives. Its predicted pKa (10.23±0.46) and the mild, high-yielding oxidative amidation synthesis for its class make it a predictable and accessible starting material for constructing more complex molecules where the pyrrole nitrogen must remain unsubstituted or be further derivatized in a controlled manner [1].

Medicinal Chemistry: ERK5 Kinase Inhibitor SAR Scaffold

The pyrrole carboxamide motif is a validated core for the development of ERK5 kinase inhibitors . Sourcing N-Ethyl-1H-pyrrole-1-carboxamide provides the unadorned scaffold from which a systematic structure-activity relationship (SAR) study can be launched, directly following the path of programs that have advanced from micromolar hits to nanomolar leads . Its use ensures fidelity to the published chemical space.

Physicochemical Research: Reference for Property Prediction

With its predicted density (1.07±0.1 g/cm³) and pKa (10.23±0.46) , this compound serves as a useful reference point for calibrating computational models or for experimental determination of physicochemical properties within the pyrrole carboxamide series. Its simple structure makes it an ideal standard for comparing the effects of more complex substitutions on solubility, logD, and ionization.

Analytical Chemistry: Method Development Standard

The specific structural features of N-Ethyl-1H-pyrrole-1-carboxamide (CAS 150079-67-7) and its unique molecular mass (138.17 g/mol) make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying this specific scaffold in complex reaction mixtures or as a potential impurity in related compounds [1].

Application
Selection Property
Validation Focus
Synthetic Chemistry: N1-Derivatization
1H-pyrrole-1-carboxamide regioisomer
Controlled N1-reactivity and substitution
Medicinal Chemistry: ERK5 SAR
Pyrrole carboxamide scaffold identity
Fidelity to published kinase inhibitor SAR
Physicochemical Research: Model Calibration
Defined predicted pKa & density
Reference for logD/ionization prediction models
Analytical Chemistry: Method Standard
Specific CAS & molecular mass
HPLC/LC-MS method specificity and impurity tracking
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